7-Methylbenzo[d][1,3]dioxol-4-amine
Description
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
7-methyl-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-3H,4,9H2,1H3 |
InChI Key |
GYRDYVRXDJSGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)OCO2 |
Origin of Product |
United States |
Preparation Methods
Halogenation and Nucleophilic Substitution Route
Step 1: Bromination of Methylbenzo[d]dioxole
Selective bromination at the 6-position (which corresponds to the 7-position in the benzo[d]dioxole numbering) can be achieved using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide (BPO) as a radical initiator in carbon tetrachloride (CCl4) at 78°C for 24 hours. This yields the bromomethyl derivative as a key intermediate.
Step 2: Conversion to Azide Intermediate
The bromomethyl intermediate undergoes nucleophilic substitution with sodium azide (NaN3) in methanol under reflux conditions to afford the azidomethyl derivative. This step is critical for introducing a nitrogen functionality that can be further transformed into an amine.
Step 3: Azide Reduction to Amine
The azide group is reduced to the corresponding amine using catalytic hydrogenation or Staudinger reduction methods. This step yields the 7-methylbenzo[d]dioxol-4-amine structure or its close analogs.
Direct Amination via Nucleophilic Aromatic Substitution
In some protocols, the halogenated benzodioxole intermediate (e.g., brominated derivative) is directly reacted with ammonia or primary amines under basic conditions (e.g., potassium carbonate in DMF) to substitute the halogen with an amino group, forming the target amine.
Catalytic and Green Chemistry Approaches
Transition-metal-catalyzed amination reactions have been explored for related aromatic amines, using palladium or copper catalysts to facilitate C–N bond formation under milder conditions.
Catalyst-free condensation methods involving primary amines and electron-deficient aldehydes have been reported for related compounds, offering faster and greener synthetic routes, though specific application to 7-methylbenzo[d]dioxol-4-amine requires further validation.
Representative Experimental Data and Yields
Analytical Characterization
The synthesized 7-methylbenzo[d]dioxol-4-amine is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the aromatic protons, methyl group, and amine substitution pattern.
- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak consistent with the expected molecular formula.
- Infrared Spectroscopy (IR): Displays characteristic N–H stretching vibrations indicative of the amine group.
- Chromatographic Purification: Typically performed via silica gel column chromatography to isolate pure product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-4-amine, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the nitro group to an amine is a common reaction, typically achieved using hydrogen gas and a palladium catalyst.
Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
1,3-Benzodioxol-4-amine, 7-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-4-amine, 7-methyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Parent Compound: Benzo[d][1,3]dioxol-4-amine (3a)
- Molecular formula: C₇H₇NO₂ (MW 137.14) .
- Substituents : Unsubstituted amine at position 4.
- Properties : Lower lipophilicity (predicted LogP ≈ 1.2) compared to methylated derivatives.
- Applications : Serves as a precursor for N-methylated and halogenated derivatives. Exhibits moderate enzyme inhibitory activity, but less potent than N-methylated analogs in aromatase inhibition studies .
N-Methylbenzo[d][1,3]dioxol-4-amine (3b)
Halogenated Derivatives
5-Chlorobenzo[d][1,3]dioxol-4-amine
- Molecular formula: C₇H₆ClNO₂ (MW 171.58) .
- Substituents : Chlorine at position 5, amine at position 4.
- Properties : Higher electronegativity and polarity due to Cl. LogP ≈ 2.3 (estimated).
5-Fluorobenzo[d][1,3]dioxol-4-amine
- Molecular formula: C₇H₆FNO₂ (MW 155.12).
- Substituents : Fluorine at position 5.
- Properties : Fluorine’s small size and high electronegativity improve bioavailability and binding affinity in target interactions .
7-Iodobenzo[d][1,3]dioxol-4-amine
Complex Derivatives
(R)-2-((tert-Butyldiphenylsilyl)oxy)-1-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)ethan-1-amine
Comparative Data Table
Key Findings and Implications
- Substituent Position: Methyl at C7 (vs.
- Halogen Effects : Chlorine and fluorine at C5 enhance polarity and metabolic stability, whereas iodine at C7 introduces steric bulk for specialized applications .
- N-Methylation : Improves enzyme inhibition potency by reducing amine protonation, enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
